Product packaging for 7Z,10Z-hexadecadienoic acid(Cat. No.:CAS No. 28290-73-5)

7Z,10Z-hexadecadienoic acid

Cat. No.: B1252424
CAS No.: 28290-73-5
M. Wt: 252.39 g/mol
InChI Key: WPJGPAAPSBVXNU-HZJYTTRNSA-N
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Description

Nomenclature and Structural Context within Fatty Acid Biochemistry

7Z,10Z-Hexadecadienoic acid is systematically identified by its structure, which consists of a 16-carbon aliphatic chain with two double bonds. hmdb.cafoodb.cafoodb.ca The designation "7Z,10Z" specifies the location and stereochemistry of these double bonds: they begin at the 7th and 10th carbon atoms from the carboxyl end, and both have a cis (Z) configuration. ebi.ac.uk In the classification of lipids, it is categorized as a long-chain fatty acid. hmdb.cafoodb.ca

Its molecular formula is C₁₆H₂₈O₂. larodan.comchemspider.com The presence of two double bonds makes it a dienoic, polyunsaturated fatty acid (PUFA). The lipid numbers shorthand for this fatty acid is C16:2. larodan.com This nomenclature efficiently communicates the carbon chain length and the degree of unsaturation.

Below is a summary of its chemical identifiers.

IdentifierValue
IUPAC Name (7Z,10Z)-hexadeca-7,10-dienoic acid
CAS Number 28290-73-5
Molecular Formula C₁₆H₂₈O₂ larodan.comaxios-research.com
Molecular Weight 252.39 g/mol larodan.com
Lipid Number C16:2 larodan.com
InChIKey WPJGPAAPSBVXNU-HZJYTTRNSA-N larodan.com

Overview of Research Significance in Lipid Metabolism and Signaling

The primary significance of this compound in research stems from its role as a metabolite of conjugated linoleic acid (CLA). hmdb.cafoodb.ca CLAs are a group of isomers of linoleic acid that are studied for potential health benefits related to conditions like atherosclerosis and obesity. hmdb.cafoodb.ca

Research has shown that this compound can be detected in human vascular smooth muscle cells after treatment with CLA. hmdb.ca The proposed mechanisms for the anti-atherogenic effects of CLAs, which may involve metabolites like this compound, include the inhibition of Nuclear Factor kappa B (NF-κB) activation through a peroxisome proliferator-activated receptor (PPAR)-γ-dependent pathway. hmdb.cafoodb.ca This action can lead to a reduction in the release of pro-inflammatory prostanoids. hmdb.cafoodb.ca

In the context of biosynthesis, this fatty acid serves as a precursor to other biologically active molecules. For instance, research in insects has identified that linoleic acid is a precursor for the synthesis of (7Z,10Z)-7,10-hexadecadienal, a major component of the sex pheromone of the moth Chilecomadia valdiviana. researchgate.net

In plants, related hexadecanoid pathways are crucial. While much of the research focuses on the tri-unsaturated (7Z,10Z,13Z)-hexadecatrienoic acid (16:3), the enzymatic machinery, such as lipoxygenases, that metabolizes these fatty acids is relevant. researchgate.netnih.gov These enzymes convert polyunsaturated fatty acids into various oxylipins, which are signaling molecules involved in plant defense and development. researchgate.netnih.gov For example, the dioxygenation of (9Z,12Z)-hexadecadienoic acid (a positional isomer of this compound) by 9-lipoxygenase and 13-lipoxygenase yields specific hydroperoxides, demonstrating the precise enzymatic handling of these substrates. researchgate.net

Historical Perspectives and Early Discoveries in this compound Research

The specific discovery and initial characterization of this compound are not as prominently documented as those of more abundant fatty acids like oleic, linoleic, or arachidonic acid. However, its structural elucidation would have relied on the foundational chemical techniques developed during the late 19th and early 20th centuries for fatty acid research. nih.gov

The structural characterization of unsaturated fatty acids during that era was a significant challenge due to the difficulty in purifying these compounds and the lack of modern spectroscopic methods. nih.gov Early lipid chemists used methods such as fractional crystallization and distillation for purification. nih.gov To determine the position of double bonds, degradative techniques like ozonolysis or oxidation with potassium permanganate were employed. nih.gov Another common strategy was bromination, where bromine atoms were added across the double bonds to create more stable, crystalline derivatives that were easier to isolate and analyze. nih.gov

The final, unambiguous proof of structure for complex fatty acids often required total chemical synthesis, a feat that was accomplished for arachidonic acid in 1961. nih.gov The understanding of this compound's structure and function is therefore built upon this legacy of chemical discovery that defined the broader field of lipid biochemistry. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O2 B1252424 7Z,10Z-hexadecadienoic acid CAS No. 28290-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7Z,10Z)-hexadeca-7,10-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-7,9-10H,2-5,8,11-15H2,1H3,(H,17,18)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJGPAAPSBVXNU-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309829
Record name 7Z,10Z-Hexadecadienoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID801309829
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Molecular Weight

252.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7Z,10Z-Hexadecadienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000477
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

28290-73-5
Record name 7Z,10Z-Hexadecadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28290-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7Z,10Z-Hexadecadienoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID801309829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7Z,10Z-Hexadecadienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000477
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Occurrence and Biological Distribution of 7z,10z Hexadecadienoic Acid

Natural Sources and Biodiversity in Lipidomes

The distribution of (7Z,10Z)-hexadecadienoic acid is widespread, indicating its fundamental role in the biology of many organisms. It has been identified in the lipids of microbes, algae, plants, and animals, where it can exist as a free fatty acid or as part of more complex lipid structures.

(7Z,10Z)-Hexadecadienoic acid has been identified as a minor component in the volatile oils produced by the fungus Gliomastix murorum and the yeast Pichia guilliermondii. chemicalbook.com In these microorganisms, the compound has been associated with antimicrobial activity. chemicalbook.com While many microalgae are known to produce a variety of polyunsaturated fatty acids, including the precursor linoleic acid, specific documentation of (7Z,10Z)-hexadecadienoic acid in many algal species is still an area of ongoing research. ebi.ac.ukwikipedia.org However, its presence has been noted in extracts of the green seaweed Caulerpa racemosa, where it is recognized for its bactericidal properties against gram-positive bacteria.

Table 1: Documented Presence of (7Z,10Z)-Hexadecadienoic Acid in Microbial and Algal Species

Species Common Name Class Finding
Gliomastix murorum Fungus Ascomycota Minor constituent of volatile oils with antimicrobial activity. chemicalbook.com
Pichia guilliermondii Yeast Ascomycota Minor constituent of volatile oils with antimicrobial activity. chemicalbook.com
Caulerpa racemosa Green Seaweed Ulvophyceae Detected in organic extracts; noted for bactericidal activity.

The presence of (7Z,10Z)-hexadecadienoic acid has been documented in various plant species. The Plant Fatty Acid Database (PlantFAdb) provides data on its occurrence in the leaf lipids of several plants. fatplants.net For instance, it is found in several species of the genus Ranunculus and in certain conifers. fatplants.net Additionally, research has identified methyl 7,10-hexadecadienoate, the methyl ester of (7Z,10Z)-hexadecadienoic acid, in common beans (Phaseolus vulgaris). researchgate.net

Table 2: Reported Presence of (7Z,10Z)-Hexadecadienoic Acid in Various Plant Species

Plant Species Common Name Tissue Reported Amount
Ranunculus sceleratus Celery-leaved buttercup Not Specified 9.7 GLC-Area-% fatplants.net
Ranunculus natans Floating water-buttercup Not Specified 9.5 GLC-Area-% fatplants.net
Ranunculus pedatifidus Birdfoot buttercup Not Specified 5.2 GLC-Area-% fatplants.net
Ranunculus japonicus Japanese buttercup Not Specified 5.1 GLC-Area-% fatplants.net
Cryptomeria japonica Japanese cedar Leaf 4.9 weight-% fatplants.net
Larix leptolepis Japanese larch Leaf 4.8 GLC-Area-% fatplants.net
Cedrus deodara Deodar cedar Leaf 4.2 GLC-Area-% fatplants.net
Ranunculus repens Creeping buttercup Not Specified 4.2 GLC-Area-% fatplants.net
Phaseolus vulgaris Common bean Not Specified Methyl 7,10-hexadecadienoate was found to be abundant. researchgate.net

(7Z,10Z)-Hexadecadienoic acid is also a component of animal lipidomes, where it has been detected in various tissues and biofluids, including human plasma and vaginal secretions, as well as in insect pheromone systems.

Advanced analytical techniques in lipidomics have enabled the identification of a wide array of fatty acid isomers in human biofluids. A comprehensive study utilizing an ozone-enabled fatty acid discovery workflow successfully identified (7Z,10Z)-hexadecadienoic acid in pooled human plasma. biorxiv.org This finding expands the known diversity of the human plasma lipidome and suggests that this fatty acid is a part of the complex mixture of lipids circulating in the human body. biorxiv.orgiacld.commonash.edu

Lipidomic analysis of human vaginal discharge has revealed the presence of (7Z,10Z)-hexadecadienoic acid. In a study comparing the lipid profiles of women with vulvovaginal candidiasis, cytolytic vaginosis, and a healthy control group, (7Z,10Z)-hexadecadienoic acid was identified as one of the main potential biomarkers for the control group. nih.govplos.orgnih.gov Its presence in higher concentrations in healthy individuals suggests it may play a role in maintaining the integrity of the vaginal epithelial tissue and contributing to a healthy vaginal environment. nih.govplos.org

In the field of entomology, (7Z,10Z)-hexadecadienoic acid is well-documented as a crucial precursor in the biosynthesis of sex pheromones in certain moth species. vulcanchem.com In the Chilean moth, Chilecomadia valdiviana, this fatty acid is converted into (7Z,10Z)-7,10-hexadecadienal, the major component of its sex pheromone. vulcanchem.comnih.gov Isotope-labeling studies have demonstrated that C. valdiviana can synthesize this precursor from dietary linoleic acid through a process of chain-shortening. researchgate.netnih.govplos.orgresearchgate.net Furthermore, the moth can also produce it de novo from stearic acid, indicating a biosynthetic pathway similar to that of Type I lepidopteran pheromones. nih.govplos.org

Table 3: Role of (7Z,10Z)-Hexadecadienoic Acid in Insect Pheromone Biosynthesis

Insect Species Order Family Role of Compound
Chilecomadia valdiviana Lepidoptera Cossidae Biosynthetic precursor to the major sex pheromone component, (7Z,10Z)-7,10-hexadecadienal. vulcanchem.comnih.gov

Detection in Animal Tissues and Biofluids

Quantitative Distribution and Variability Across Biological Samples

The fatty acid (7Z,10Z)-hexadecadienoic acid is found in a variety of biological sources, spanning from marine algae and invertebrates to terrestrial plants and even humans. biorxiv.orgcabidigitallibrary.orgfatplants.net Its concentration and proportion relative to other fatty acids can vary significantly depending on the organism, tissue, and environmental conditions.

Research into the fatty acid composition of marine algae has identified (7Z,10Z)-hexadecadienoic acid in several species. fatplants.net For instance, it has been isolated from the green alga Chlorella vulgaris, where it is a constituent of a monogalactosyl diacylglycerol. cabidigitallibrary.org In a study of ten marine algae from Australian waters, this fatty acid was detected, highlighting its presence in the marine food web. fatplants.net Quantitative analysis of an extract from the brown alga Undaria pinnatifida, commonly known as Wakame, determined a concentration of 421.2 ± 14.9 ng/mL of (7Z,10Z)-hexadecadienoic acid. researchgate.net

In the plant kingdom, (7Z,10Z)-hexadecadienoic acid has been quantified in gymnosperms. An analysis of leaf fatty acids from the coniferous tree Cupressus funebris reported its presence at 1.8% by weight. fatplants.net It has also been identified in the cycad Bowenia spectabilis. fatplants.net

The distribution of this compound extends to marine invertebrates. Sponges, known for their diverse fatty acid profiles, can contain significant amounts of C16 fatty acids. researchgate.net While specific quantitative data for (7Z,10Z)-hexadecadienoic acid in many sponge species is limited, short-chain C16 fatty acids are known to be abundant in sponges such as Halichondria panicea. researchgate.net Furthermore, metabolic profiling of the mantle tissue of the mussel Mytilus coruscus has detected (7Z,10Z)-hexadecadienoic acid. nih.gov

Interestingly, this fatty acid is also part of the human lipidome. A comprehensive workflow for discovering new unsaturated fatty acids in biological samples identified (7Z,10Z)-hexadecadienoic acid in pooled human plasma. biorxiv.org

The following tables summarize the quantitative findings from various research studies.

Table 1: Quantitative Distribution of 7Z,10Z-Hexadecadienoic Acid in Algae and Plants

OrganismCommon NameSample TypeConcentration / PercentageSource
Undaria pinnatifidaWakameExtract421.2 ± 14.9 ng/mL researchgate.net
Cupressus funebrisMourning CypressLeaf1.8 weight-% fatplants.net
Chlorella vulgaris-Whole OrganismPresent in Monogalactosyl diacylglycerol cabidigitallibrary.org
Bowenia spectabilis--Identified fatplants.net

Table 2: Quantitative Distribution of this compound in Animals

OrganismCommon NameSample TypeConcentration / PercentageSource
Homo sapiensHumanPlasmaIdentified biorxiv.org
Mytilus coruscusKorean MusselMantle TissueIdentified nih.gov
Halichondria paniceaBread-crumb Sponge-C16 fatty acids are abundant researchgate.net

Biosynthetic Pathways of 7z,10z Hexadecadienoic Acid

Precursor Relationships and Enzymatic Transformations

The production of 7Z,10Z-hexadecadienoic acid involves specific enzymatic modifications of C18 fatty acids. These transformations include desaturation, chain-shortening, and functional group alterations, highlighting the integration of pheromone biosynthesis with general lipid metabolism.

Studies have demonstrated that this compound is biosynthesized from linoleic acid. nih.gov In the moth Chilecomadia valdiviana (Lepidoptera: Cossidae), this C16 dienoic acid serves as a direct precursor to the main sex pheromone component, (7Z,10Z)-7,10-hexadecadienal. nih.govresearchgate.netnih.govplos.org Isotope-labeling experiments have confirmed this pathway. nih.govplos.org When deuterium-labeled linoleic acid (D11-linoleic acid) was topically applied to the pheromone glands of C. valdiviana, the deuterium (B1214612) label was incorporated into both the final aldehyde pheromone and its immediate acyl precursor, (7Z,10Z)-7,10-hexadecadienoate. nih.govnih.govplos.orgresearchgate.net This finding provides direct evidence that the pheromone is produced from linoleic acid through a process of chain-shortening, likely via β-oxidation, followed by functional group modification. nih.govnih.govplos.orgresearchgate.net This biosynthetic route, involving the modification of a C18 unsaturated fatty acid, shows characteristics of both Type I and Type II lepidopteran pheromone synthesis. nih.govplos.org

In addition to its derivation from dietary linoleic acid, this compound can also be synthesized de novo from stearic acid. nih.govvulcanchem.com This capability was demonstrated in studies where deuterium-labeled stearic acid (D3-stearic acid) applied to the pheromone gland of C. valdiviana resulted in the production of the labeled pheromone. nih.govnih.govresearchgate.net This indicates that the moth possesses the complete enzymatic machinery to produce the compound from a simple saturated fatty acid precursor, a hallmark of Type I lepidopteran pheromone biosynthesis. nih.govnih.govresearchgate.net The proposed de novo pathway involves the initial conversion of stearic acid to oleic acid through Δ9 desaturation, followed by a Δ12 desaturation step to produce linoleic acid. nih.govvulcanchem.com This newly synthesized linoleic acid then enters the chain-shortening pathway described previously to yield this compound. nih.govvulcanchem.com

Table 1: Precursor Transformation in the Biosynthesis of this compound

PrecursorKey Transformation StepsIntermediate/Final ProductPathway Type
Linoleic Acid (C18:2)Chain-shortening (β-oxidation)This compound (C16:2)Modification of dietary precursor
Stearic Acid (C18:0)Δ9 Desaturation → Δ12 Desaturation → Chain-shorteningOleic Acid → Linoleic Acid → this compoundDe Novo Synthesis

Cellular and Organismal Locations of this compound Biosynthesis

The synthesis of this specific fatty acid is highly localized, occurring in specialized tissues dedicated to chemical signaling.

The primary documented site for the biosynthesis of this compound is the pheromone gland of certain Lepidoptera species. nih.govplos.org In the cossid moth Chilecomadia valdiviana, the entire biosynthetic sequence, from precursor fatty acids to the final pheromone, takes place within the cells of this gland. nih.govnih.govplos.org Analysis of the fatty acid composition of the pheromone gland revealed the presence of necessary precursors, with oleic acid, palmitic acid, and linoleic acid being the most abundant fatty acyl compounds identified. nih.govresearchgate.net The presence of these precursors, coupled with the results from isotope-labeling studies, confirms the pheromone gland as the specific organ of synthesis for this compound and its subsequent conversion to the active pheromone, (7Z,10Z)-7,10-hexadecadienal. nih.govplos.orgresearchgate.net

Associated Biosynthetic Enzyme Systems and Gene Regulation

The biosynthetic pathway for this compound relies on a suite of enzymes common to fatty acid metabolism. While specific genes regulating this pathway in the context of this compound have not been fully characterized, the enzymatic steps are well-understood. The conversion of stearic acid to linoleic acid requires specific desaturases . The subsequent chain-shortening from a C18 to a C16 fatty acid is accomplished by the enzymatic machinery of β-oxidation . Finally, the conversion of the acid to an aldehyde pheromone involves reductases and potentially oxidases . The regulation of the genes encoding these enzymes is crucial for controlling the precise timing and quantity of pheromone production.

Table 2: Implied Enzyme Systems in this compound Biosynthesis

Biosynthetic StepRequired Enzyme ClassFunction
Stearic Acid → Oleic AcidΔ9-DesaturaseIntroduces a double bond at the 9th carbon position.
Oleic Acid → Linoleic AcidΔ12-DesaturaseIntroduces a double bond at the 12th carbon position.
Linoleic Acid → this compoundβ-Oxidation EnzymesRemoves a two-carbon unit from the carboxyl end of the fatty acid.
This compound → (7Z,10Z)-7,10-HexadecadienalFatty Acyl-CoA ReductaseReduces the carboxylic acid group to an aldehyde.

Compound Index

Metabolic Fate and Biotransformation of 7z,10z Hexadecadienoic Acid

Integration into Cellular Lipid Pools

Once available within the cell, 7Z,10Z-hexadecadienoic acid must be activated before it can be utilized in metabolic pathways, including its storage in complex lipids. This activation is a critical first step common to long-chain fatty acids.

The process begins with the conversion of the free fatty acid into its thioester derivative, (7Z,10Z)-hexadecadienoyl-CoA. This reaction is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs), which are found on the endoplasmic reticulum and the outer mitochondrial membrane. wjgnet.com These enzymes utilize ATP and Coenzyme A (CoA) to activate the fatty acid. wjgnet.comasahi-kasei.co.jp ACSL isoforms exhibit broad but distinct substrate specificities. For instance, ACSL1 has a wide range of specificity for C16-C20 unsaturated fatty acids, while ACSL6 shows a preference for polyunsaturated fatty acids. caymanchem.comjst.go.jp It is through the action of such enzymes that this compound is primed for its metabolic fate.

Once activated to (7Z,10Z)-hexadecadienoyl-CoA, the molecule can be incorporated into various cellular lipid pools. A primary fate is its esterification into neutral storage lipids, primarily triglycerides, or into structural phospholipids (B1166683) that form cellular membranes. fao.orgpnas.org The incorporation into phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), is crucial for maintaining membrane fluidity and function. mit.edu This integration into cellular lipid pools allows this compound to serve as both a structural component and a reservoir that can be mobilized for energy or further metabolic conversion. oup.com

Oxidation and Reduction Pathways

As a polyunsaturated fatty acid, this compound is a potential substrate for various oxidative enzymes that generate a range of bioactive lipid mediators.

Lipoxygenases (LOX) and cyclooxygenases (COX) are key enzyme families that oxygenate polyunsaturated fatty acids, initiating pathways that lead to signaling molecules like prostaglandins (B1171923) and leukotrienes. researchgate.net While direct studies on the metabolism of this compound by mammalian LOX and COX are limited, the metabolism of structurally similar fatty acids provides insight into its likely transformation.

Research on plant lipoxygenases has shown that the closely related (7Z,10Z,13Z)-hexadecatrienoic acid (16:3) is readily oxidized to a variety of hydroperoxide products. researchgate.net For example, soybean lipoxygenase-2 can produce 7-, 8-, 10-, 11-, 13-, and 14-hydroperoxides from this C16:3 substrate. researchgate.net Given the structural similarity, it is plausible that mammalian lipoxygenases could oxygenate this compound at carbons adjacent to the double bonds, such as C-6, C-9, or C-12, to form various hydroperoxy-hexadecadienoic acids (HpHDDs). These hydroperoxides are typically unstable and are subsequently reduced by cellular peroxidases to more stable hydroxy-hexadecadienoic acids (HHDDs).

Similarly, COX enzymes catalyze the formation of prostaglandin (B15479496) endoperoxides from C20 fatty acids like arachidonic acid. While C16 fatty acids are not typical substrates for COX, the potential for interaction cannot be entirely ruled out, although it is likely a minor pathway compared to the metabolism of C20 precursors.

Another major oxidative pathway for polyunsaturated fatty acids involves the cytochrome P450 (CYP) enzyme superfamily. uniprot.org These monooxygenases can catalyze two main types of reactions on fatty acids: epoxidation and hydroxylation.

CYP epoxygenases act on the double bonds of polyunsaturated fatty acids to form epoxide derivatives. uniprot.org For this compound, this would likely result in the formation of epoxy-hexadecenoic acids, such as 7,8-epoxy-10Z-hexadecenoic acid and 10,11-epoxy-7Z-hexadecenoic acid. These epoxides are lipid mediators that can be incorporated into phospholipids or hydrolyzed by soluble epoxide hydrolase to form corresponding diols (dihydroxy-hexadecenoic acids). fao.org

CYP hydroxylases, on the other hand, insert a hydroxyl group at various positions along the fatty acid chain, often at the omega (ω) or ω-1 position. uniprot.org This would produce various monohydroxy-hexadecadienoic acids. The specific products formed would depend on the particular CYP isoform involved.

The table below summarizes the potential oxidative modifications of this compound.

Enzyme FamilyReaction TypePotential ProductsSignificance
Lipoxygenases (LOX)DioxygenationHydroperoxy-hexadecadienoic acids (HpHDDs), subsequently reduced to Hydroxy-hexadecadienoic acids (HHDDs)Precursors to bioactive lipid mediators.
Cyclooxygenases (COX)CyclooxygenationProstaglandin-like molecules (minor pathway)Potential formation of inflammatory mediators.
Cytochrome P450 (CYP) EpoxygenasesEpoxidationEpoxy-hexadecenoic acids (e.g., 7,8- and 10,11-epoxides)Formation of signaling molecules involved in various physiological processes.
Cytochrome P450 (CYP) HydroxylasesHydroxylationMonohydroxy-hexadecadienoic acidsMetabolic inactivation or generation of new signaling molecules.

Chain Elongation and Desaturation Processes Related to this compound

This compound can serve as a substrate for further modification through sequential elongation and desaturation reactions, integrating it into the broader network of polyunsaturated fatty acid synthesis. These pathways are catalyzed by two key enzyme families: ELOVL (Elongation of Very-Long-Chain Fatty Acids) and FADS (Fatty Acid Desaturase).

Chain Elongation: The ELOVL family of enzymes is responsible for extending the carbon chain of fatty acids by adding two-carbon units. uniprot.orggenecards.org ELOVL5, for example, is known to elongate C18 polyunsaturated fatty acids and may also act on C16 substrates. genecards.orguniprot.org If this compound (16:2n-6) undergoes elongation, it would be converted to (9Z,12Z)-octadecadienoic acid, more commonly known as linoleic acid (18:2n-6). This reaction would represent a step backward in the typical fatty acid synthesis pathway, as linoleic acid is usually the precursor to this compound via chain shortening.

Desaturation: The FADS enzymes introduce new double bonds into fatty acid chains at specific positions. The key rate-limiting enzyme in the synthesis of long-chain polyunsaturated fatty acids is FADS2, or delta-6-desaturase. oup.comgenecards.org This enzyme typically introduces a double bond at the delta-6 position. If FADS2 were to act on this compound (16:2 Δ7,10), it could potentially introduce a double bond at the delta-4 position, yielding (4Z,7Z,10Z)-hexadecatrienoic acid (16:3 Δ4,7,10).

Role as a Metabolite of Conjugated Linoleic Acid (CLA) Metabolism

One of the most clearly defined metabolic roles of this compound is as a downstream metabolite of linoleic acid and its conjugated isomers (CLA). vulcanchem.comfoodb.ca Research, particularly in insects, has demonstrated that this C16:2 fatty acid is a product of the chain-shortening of C18 fatty acids. nih.gov

The primary pathway for this conversion is mitochondrial or peroxisomal β-oxidation. During the metabolism of linoleic acid (9Z,12Z-octadecadienoic acid), one cycle of β-oxidation removes two carbons from the carboxylic acid end, resulting in the formation of (7Z,10Z)-hexadecadienoic acid. nih.govplos.org This has been confirmed through isotope-labeling studies where deuterium-labeled linoleic acid was shown to be converted into a (7Z,10Z)-7,10-hexadecadienoate precursor. nih.govplos.org Similarly, various isomers of CLA, which are also C18 fatty acids, are subject to β-oxidation and can be chain-shortened to their corresponding C16:2 derivatives. vulcanchem.comproquest.com This positions this compound as a key catabolic intermediate of essential C18 polyunsaturated fatty acids.

The following table outlines the precursor relationship.

Precursor Fatty Acid (C18)Metabolic ProcessProduct (C16)
Linoleic Acid (9Z,12Z-octadecadienoic acid)β-Oxidation (Chain Shortening)This compound
Conjugated Linoleic Acid (CLA) Isomersβ-Oxidation (Chain Shortening)This compound and its isomers

Biological Roles and Mechanisms of Action of 7z,10z Hexadecadienoic Acid

Modulation of Cellular and Subcellular Structures

The physical properties of fatty acids are crucial determinants of their effects on cellular structures, particularly the cell membrane.

The fluidity of a cell membrane is critical for its function, affecting processes such as signal transduction, transport, and the activity of membrane-bound proteins. This fluidity is largely determined by the composition of the phospholipids (B1166683) that make up the membrane bilayer, especially the structure of their fatty acid tails. khanacademy.org

Key factors influencing membrane fluidity include the length of the fatty acid chains and their degree of saturation. khanacademy.org The two cis double bonds in the acyl chain of (7Z,10Z)-hexadecadienoic acid introduce significant kinks. When this fatty acid is incorporated into membrane phospholipids, these kinks prevent the fatty acid tails from packing closely together. This increased spacing between phospholipid molecules enhances the fluidity of the membrane. nih.gov Studies on various fatty acid isomers have demonstrated that both the position and the cis/trans configuration of double bonds significantly influence the physical properties of membranes. nih.gov A more fluid membrane can impact the function of embedded proteins and receptors, thereby altering cellular responses to external stimuli.

Table 1: Structural Properties of 7Z,10Z-Hexadecadienoic Acid Influencing Membrane Interactions

PropertyValue/DescriptionImplication for Membrane Fluidity
Chemical Formula C₁₆H₂₈O₂A 16-carbon chain length.
Double Bonds Two cis double bonds at positions 7 and 10.The cis configuration creates kinks in the acyl chain, disrupting tight packing of phospholipids.
Overall Effect Increases intermolecular space within the membrane bilayer.Promotes a more fluid, disordered membrane state compared to saturated or trans-unsaturated fatty acids.

This table is generated based on established principles of membrane biology and the known structure of the fatty acid.

Interactions with Enzymatic Systems and Receptor-Mediated Signaling

(7Z,10Z)-Hexadecadienoic acid can influence cellular function by interacting with various enzymatic pathways and signaling cascades, particularly those involved in inflammation and cell fate.

Eicosanoids are a large family of signaling molecules, including prostaglandins (B1171923), thromboxanes, and leukotrienes, that are critical in regulating inflammation. creative-proteomics.comwikipedia.org They are typically synthesized from 20-carbon polyunsaturated fatty acids like arachidonic acid (AA) through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. creative-proteomics.comresearchgate.net

As a 16-carbon fatty acid, (7Z,10Z)-hexadecadienoic acid is not a direct precursor for eicosanoid synthesis. However, its presence can indirectly modulate eicosanoid production. As a metabolite of conjugated linoleic acid (CLA), it is associated with mechanisms that can reduce the availability of arachidonic acid in cell membranes. hmdb.ca This may occur through competition for the enzymes that incorporate fatty acids into phospholipids. By reducing the amount of membrane-bound arachidonic acid, the substrate pool for COX and LOX enzymes is diminished, leading to a subsequent decrease in the production of pro-inflammatory eicosanoids. hmdb.ca

Cellular signaling is a complex network that governs cell growth, differentiation, and programmed cell death (apoptosis). Fatty acids can act as signaling molecules or modulate these pathways.

One of the proposed mechanisms for related conjugated fatty acid metabolites involves the inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway. hmdb.ca NF-κB is a key transcription factor that promotes the expression of pro-inflammatory and pro-survival genes. By inhibiting NF-κB activation, (7Z,10Z)-hexadecadienoic acid may contribute to a reduction in inflammation and potentially sensitize cells to apoptosis.

Furthermore, the cellular level of unesterified arachidonic acid itself can be a signal for apoptosis. nih.govnih.gov By influencing the incorporation and release of arachidonic acid from membranes, (7Z,10Z)-hexadecadienoic acid could alter the intracellular concentration of free arachidonic acid, thereby modulating apoptotic pathways. hmdb.canih.gov

The anti-inflammatory potential of (7Z,10Z)-hexadecadienoic acid stems primarily from its indirect effects on the production of lipid mediators. Lipid mediators are potent, locally acting signaling molecules that can be either pro-inflammatory or anti-inflammatory. nih.gov

The potential anti-inflammatory mechanisms include:

Reduced Prostanoid Release : By limiting the availability of the precursor arachidonic acid for the COX enzymes, the synthesis of pro-inflammatory prostaglandins is reduced. hmdb.cacreative-proteomics.com

Inhibition of Pro-inflammatory Transcription Factors : The suppression of NF-κB activation prevents the transcription of numerous inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. hmdb.ca

Role in Intercellular Communication and Ecological Interactions

Lipid molecules are fundamental to communication between cells and interactions between organisms. Eicosanoids and other lipid mediators often act as paracrine signals, influencing nearby cells and coordinating tissue responses, such as during inflammation. wikipedia.org The process of transcellular biosynthesis, where an intermediate in a lipid mediator pathway is passed from a "donor" cell to an "acceptor" cell for final processing, highlights the role of these molecules in complex intercellular signaling networks. nih.gov

In an ecological context, (7Z,10Z)-hexadecadienoic acid has been identified as a component of the fatty acid profile in various plant species. fatplants.net

Table 2: Documented Presence of this compound in Select Plant Species

Plant SpeciesReported ValueAnalysis Method
Ranunculus sceleratus9.7%GLC-Area-%
Ranunculus natans9.5%GLC-Area-%
Ranunculus pedatifidus5.2%GLC-Area-%
Cryptomeria japonica4.9%weight-%
Larix leptolepis4.8%GLC-Area-%

Source: Data compiled from Fatplants database. fatplants.net

The presence of this and other specific fatty acids in plants can influence interactions with herbivores and pathogens and play a role in the plant's response to environmental stress.

Function as a Precursor for Insect Pheromones

While not typically the final active pheromone itself, this compound is understood to be an intermediate in the biosynthesis of specific insect sex pheromones. Insect pheromones are often fatty acid-derived molecules, including aldehydes, alcohols, and acetate (B1210297) esters, which are produced through a series of enzymatic modifications of saturated and unsaturated fatty acids. researchgate.netmdpi.com These modifications include desaturation, chain-shortening or elongation, and reduction of the carboxyl group. researchgate.netnih.gov

A key example involves the carpenterworm moth, Chilecomadia valdiviana, a pest of fruit and tree crops. The major component of its sex pheromone has been identified as (7Z,10Z)-7,10-hexadecadienal. vt.edu Biosynthetic studies indicate that this pheromone aldehyde is derived from common fatty acids such as stearic acid and linoleic acid. vt.eduhmdb.ca The metabolic pathway involves specific desaturase and chain-shortening enzymes that create the C16 backbone and introduce the double bonds at the 7th and 10th positions, forming this compound. This acid is then believed to undergo a final reduction step to produce the active aldehyde pheromone, (7Z,10Z)-7,10-hexadecadienal. vt.edu

Involvement in Biofilm Modulation, exemplified by Staphylococcus aureus

Unsaturated long-chain fatty acids have demonstrated significant antibiofilm activities against various bacteria, particularly Gram-positive species like Staphylococcus aureus. nih.gov Biofilms are structured communities of microorganisms encased in a self-produced matrix, which can adhere to surfaces and are notoriously resistant to antimicrobial agents. nih.gov Certain fatty acids can interfere with biofilm formation at concentrations below those that inhibit bacterial growth (sub-MIC), suggesting a mechanism that disrupts signaling or structural components of the biofilm rather than direct toxicity. nih.gov

Research has shown that this compound can inhibit biofilm formation by Gram-positive bacteria. nih.gov While many studies on S. aureus have focused on other unsaturated fatty acids like oleic acid and linoleic acid, which are known to suppress biofilm formation, the activity of this compound fits within this broader class of bioactive lipids. nih.govresearchgate.netnih.gov For instance, studies on Escherichia coli showed that this compound could inhibit biofilm formation by up to 62%. nih.gov The mechanism by which these fatty acids disrupt biofilms may involve the reduction of extracellular polymeric substances, which are critical for the structural integrity of the biofilm matrix. nih.gov

Inhibitory Effect of this compound on Bacterial Biofilm Formation

BacteriumConcentration (µg/mL)Biofilm Inhibition (%)Source
Escherichia coli12862% nih.gov
Escherichia coli3247% nih.gov
Streptococcus mutans12838% nih.gov

Contribution to Physiological Processes in Model Organisms

Impact on Lipid Metabolism and Gene Expression in Animal Models

Direct studies on the impact of this compound on lipid metabolism and gene expression in animal models are not available in current scientific literature. However, it is identified as a metabolite of conjugated linoleic acid (CLA), a group of isomers of linoleic acid that have been studied for their biological effects. nih.gov Research into the broader class of CLAs has shown varied impacts on lipid metabolism, though these effects are highly specific to individual isomers and may not be representative of this compound itself. nih.gov

For example, certain CLA isomers, particularly the trans-10, cis-12 isomer, have been shown in mouse models to reduce body fat by affecting adipocyte metabolism and lipid gene expression. nih.gov The mechanisms proposed for these effects include the inhibition of enzymes involved in fat synthesis and the promotion of fatty acid oxidation. It is important to note that different CLA isomers can have different, or even opposing, effects. nih.gov Without direct studies, the specific role of this compound in these metabolic pathways remains unknown.

Association with Systemic Metabolic States such as Obesity and Inflammation in Animal Models

As with lipid metabolism, there is no direct research linking this compound to obesity and inflammation in animal models. The compound is known as a metabolite of conjugated linoleic acid (CLA). nih.gov The CLA class of fatty acids has been investigated for its potential to mitigate obesity and inflammation, with findings often being isomer-dependent and sometimes inconsistent between different animal models. nih.govmedpath.com

Some animal studies have suggested that supplementation with a mixture of CLA isomers can lead to a reduction in body fat mass. nih.govnih.gov The proposed anti-obesity mechanisms are linked to increased energy expenditure, changes in adipocyte differentiation, and promotion of apoptosis in fat cells. nih.gov Regarding inflammation, CLAs have been explored for their potential anti-inflammatory properties, which may be linked to the modulation of signaling pathways like the nuclear factor kappa B (NF-κB) pathway. nih.gov However, the specific contribution, if any, of the this compound metabolite to these observed effects of CLA supplementation has not been determined.

Participation in Plant Defense Signaling through Related Hexadecatrienoic Acid as a Precursor to Jasmonic Acid

In plants, a structurally related compound, (7Z,10Z,13Z)-hexadecatrienoic acid (16:3), plays a crucial role in defense signaling. researchgate.net This fatty acid is a key precursor in the hexadecanoid pathway, one of the biosynthetic routes for the production of jasmonic acid and its related compounds, collectively known as jasmonates. Jasmonates are vital phytohormones that regulate plant responses to a wide range of stresses, including insect herbivory and infection by necrotrophic pathogens. nih.govmedpath.com

The biosynthesis of jasmonic acid begins in the chloroplast, where (7Z,10Z,13Z)-hexadecatrienoic acid is released from membrane lipids. It is then converted through a series of enzymatic steps, catalyzed by lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC), into an intermediate called dinor-12-oxo-phytodienoic acid (dnOPDA). This intermediate is then transported to the peroxisome, where it undergoes further modification through reduction and two cycles of β-oxidation to yield jasmonic acid. Upon plant wounding or pathogen attack, the levels of jasmonate precursors like dnOPDA and jasmonic acid itself increase dramatically, triggering the expression of defense-related genes that help the plant fend off the threat. nih.gov

Analytical Methodologies for 7z,10z Hexadecadienoic Acid Research

The accurate identification and quantification of 7Z,10Z-hexadecadienoic acid in various biological samples are fundamental to understanding its metabolic pathways and physiological functions. A multi-step analytical workflow is typically employed, involving extraction from the sample matrix, separation from other lipid species, and finally, detection and identification.

Ecological and Interspecies Significance of 7z,10z Hexadecadienoic Acid

Role in Insect Chemical Ecology and Pheromone Systems

(7Z,10Z)-Hexadecadienoic acid is a crucial intermediate in the biosynthesis of sex pheromones in certain insect species, playing a vital role in their chemical communication and reproductive strategies. vulcanchem.comnih.govplos.org

In the moth species Chilecomadia valdiviana, this fatty acid serves as a direct precursor to (7Z,10Z)-7,10-hexadecadienal, the principal component of its sex pheromone. vulcanchem.comnih.govplos.org Studies involving isotope-labeled fatty acids have demonstrated that the pheromone is synthesized from dietary linoleic acid through a process of chain-shortening and subsequent functional group modification, where the carboxylic acid group of 7Z,10Z-hexadecadienoic acid is converted into an aldehyde. vulcanchem.comnih.govresearchgate.net This biosynthetic pathway highlights the insect's ability to transform common dietary components into highly specific signaling molecules. The conversion of stearic acid to the pheromone compound also suggests that it can be synthesized de novo by the moth. nih.govplos.org

The structural characteristics of the pheromone (7Z,10Z)-7,10-hexadecadienal place it in an interesting position between Type I and Type II lepidopteran pheromones. nih.govplos.org While its structure is more akin to Type I pheromones, its biosynthetic origin from linoleic acid is a hallmark of Type II pheromones. nih.govplos.org This dual nature provides valuable insights into the evolutionary patterns of pheromone production in Lepidoptera.

The identification of this compound and its derivatives in the pheromone blend of various moth species underscores its importance in maintaining reproductive isolation and ensuring species-specific communication. For instance, (9Z,12E)-Tetradecadien-1-yl acetate (B1210297), a related compound, is a major pheromone component for pests like the Indian meal moth (Plodia interpunctella) and the Mediterranean flour moth (Ephestia kuehniella). guidechem.com

Table 1: Role of this compound and Related Compounds in Insect Pheromone Systems

Insect SpeciesCompoundRole
Chilecomadia valdiviana(7Z,10Z)-7,10-hexadecadienalMajor sex pheromone component vulcanchem.comnih.govplos.org
Chilecomadia valdivianaThis compoundBiosynthetic precursor to the main pheromone component vulcanchem.comnih.gov
Plodia interpunctella(9Z,12E)-Tetradecadien-1-yl acetateMain pheromone component guidechem.com
Ephestia kuehniella(9Z,12E)-Tetradecadien-1-yl acetateMain pheromone component guidechem.com

Occurrence and Relevance in Marine and Aquatic Organisms

This compound and its isomers are found in various marine and aquatic organisms, where they contribute to membrane structure and potentially play roles in physiological and ecological interactions.

This fatty acid has been identified in the lipid profiles of several marine algae. For instance, it is a constituent of glyceroglycolipids in the green alga Chlorella vulgaris. cabidigitallibrary.org Specifically, a monogalactosyl diacylglycerol containing (7Z,10Z)-hexadecadienoic acid has been isolated from this species. cabidigitallibrary.org The presence of such polyunsaturated fatty acids in algal membranes is crucial for maintaining fluidity and function, particularly in response to changing environmental conditions like temperature.

The compound has also been detected in marine microalgae. researchgate.net For example, the diatom Nitzschia shiloi produces derivatives of C16 fatty acids, including an epoxyalcohol derived from 6Z,9Z,12Z-hexadecatrienoic acid. nih.gov These compounds are part of a complex array of oxylipins, which are oxidized fatty acids known to be involved in various physiological processes in marine organisms. nih.gov

Furthermore, the extraction of lipids from marine and aquatic animal tissues has revealed the presence of this compound. chemfont.ca While its precise functions in these animals are not fully elucidated, its incorporation into cellular lipids suggests a structural role. Polyunsaturated fatty acids, in general, are vital components of aquatic food webs, being transferred from primary producers like algae to higher trophic levels.

Table 2: Occurrence of this compound and Related Compounds in Marine/Aquatic Organisms

OrganismCompound/DerivativeSource
Chlorella vulgaris (Green Alga)Monogalactosyl diacylglycerol containing (7Z,10Z)-hexadecadienoic acid cabidigitallibrary.org
Nitzschia shiloi (Diatom)Epoxyalcohol derivative of 6Z,9Z,12Z-hexadecatrienoic acid nih.gov
Marine and Aquatic AnimalsThis compound chemfont.ca

Contribution to Plant Defense Mechanisms (indirectly via hexadecatrienoic acid)

While direct evidence for the role of this compound in plant defense is limited, its close structural relative, (7Z,10Z,13Z)-hexadecatrienoic acid (16:3), is a key player in plant defense signaling pathways. oup.compnas.org This C16 polyunsaturated fatty acid is a precursor to a class of signaling molecules known as jasmonates. pnas.orgcaymanchem.commdpi.com

In plants, particularly in "16:3 plants" like Arabidopsis thaliana, hexadecatrienoic acid is found almost exclusively in chloroplast membranes. pnas.org Upon wounding or pathogen attack, this fatty acid is released from the membrane lipids and serves as a substrate for the lipoxygenase (LOX) pathway. fondationuniversitaire.beresearchgate.netresearchgate.net This pathway leads to the synthesis of dinor-oxo-phytodienoic acid (dnOPDA), a 16-carbon cyclopentenone that is a structural analog of the well-known defense hormone precursor, 12-oxo-phytodienoic acid (OPDA). pnas.orgpnas.orgoup.com

Both dnOPDA and OPDA are involved in activating defense gene expression, contributing to the plant's resistance against insect herbivores and necrotrophic pathogens. pnas.orgmdpi.com The levels of dnOPDA have been shown to increase dramatically in response to wounding, suggesting its role as a signaling molecule in the plant's defense response. pnas.org For example, an anti-bolting compound identified in radish plants is α-(7Z,10Z,13Z)-hexadecatrienoic acid monoglyceride, which highlights the regulatory roles of 16:3 derivatives in plant development and defense. oup.com

The biosynthesis of these defense compounds involves a series of enzymatic reactions, including oxygenation by lipoxygenases and cyclization. fondationuniversitaire.beoup.com The conversion of hexadecatrienoic acid to these potent signaling molecules underscores the indirect but significant contribution of C16 polyunsaturated fatty acids to the intricate network of plant defense mechanisms.

Interactions with Other Biological Molecules and Pathways

Cross-Talk with Conjugated Linoleic Acid (CLA) Metabolites

7Z,10Z-Hexadecadienoic acid is recognized as a metabolite of conjugated linoleic acid (CLA). vulcanchem.com CLAs are isomers of linoleic acid associated with a range of health benefits, and their biological activity is mediated in part by their metabolites. vulcanchem.com As a downstream product, this compound may contribute to the anti-atherogenic and anti-inflammatory effects attributed to CLA. vulcanchem.com Research into the combined effects of essential fatty acids and CLA in dairy cows has shown that supplementation alters the abundance of various apolipoproteins (APO), including APOE, APOH, APOB, APOC3, APOA1, APOA4, and APOC4. nih.gov These proteins are involved in lipid metabolism and immune function, highlighting a complex crosstalk between dietary fatty acids and systemic metabolic and immune responses. nih.gov The specific contribution of this compound within this broader metabolic cascade is an area of ongoing investigation.

Relationship to Other Polyunsaturated Fatty Acid (PUFA) Metabolism

The metabolism of this compound is intrinsically linked to the metabolism of other polyunsaturated fatty acids (PUFAs). vulcanchem.complos.org It is classified as a long-chain, omega-6 polyunsaturated fatty acid. vulcanchem.com Biosynthetic pathways demonstrate that it can be produced from common dietary fatty acids. plos.orgnih.gov Research in the moth species Chilecomadia valdiviana has shown that this compound, a precursor to its sex pheromone, is synthesized from both linoleic acid and stearic acid. plos.orgnih.gov The conversion from linoleic acid involves a chain-shortening process, likely via β-oxidation, while its production from stearic acid implies a pathway involving desaturation and subsequent chain shortening. plos.orgnih.govresearchgate.net

PrecursorMetabolic ProcessProductSupporting Evidence
Linoleic AcidChain-shortening (β-oxidation)This compoundIsotope labeling studies in Chilecomadia valdiviana showed incorporation of deuterium (B1214612) from D11-linoleic acid. plos.orgnih.gov
Stearic AcidDe novo synthesis (Desaturation and chain-shortening)This compoundIsotope labeling studies in C. valdiviana showed incorporation of deuterium from D3-stearic acid. nih.gov

This demonstrates its position as an intermediate in fatty acid metabolism, connecting the metabolism of C18 fatty acids to the synthesis of C16 PUFAs. plos.org

Interplay with Eicosanoid and Oxylipin Pathways

Oxylipins are bioactive lipid mediators derived from the oxidation of PUFAs by enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450s (CYP), playing critical roles in inflammation. mdpi.com While direct oxidation of this compound is not extensively documented, its precursor status and structural similarity to other PUFAs suggest potential interplay with these pathways. It has been suggested that this compound may exert anti-atherogenic effects by influencing arachidonic acid metabolism and reducing the release of prostanoids, which are products of the COX pathway. vulcanchem.com

Studies on the related C16 PUFA, (7Z,10Z,13Z)-hexadecatrienoic acid (C16:3), show it is a substrate for plant lipoxygenases, which convert it into various hydroperoxides—a class of oxylipins. researchgate.netnih.gov For example, soybean lipoxygenase-1 metabolizes C16:3 primarily into an 11-hydroperoxide. researchgate.net This indicates that the enzymatic machinery for oxylipin production can act on C16 fatty acids. Given that this compound is a metabolite of CLA, which is known to modulate eicosanoid production, it is plausible that it participates in the complex regulation of these inflammatory signaling networks. vulcanchem.commdpi.com

PathwayEnzyme FamilyPotential Interaction with this compoundEvidence/Rationale
Eicosanoid PathwayCyclooxygenases (COX)May reduce prostanoid release.Suggested as a mechanism for its potential anti-atherogenic effects as a CLA metabolite. vulcanchem.com
Oxylipin PathwayLipoxygenases (LOX)Potential substrate for oxidation.Inferred from studies on the related (7Z,10Z,13Z)-hexadecatrienoic acid, which is readily oxidized by plant LOX enzymes. researchgate.netnih.gov
Arachidonic Acid MetabolismCOX, LOX, CYPMay influence the metabolism of arachidonic acid.Proposed as part of its metabolic role as a CLA metabolite. vulcanchem.com

Modulation of Gene Expression and Signaling Transduction Networks

As a polyunsaturated fatty acid, this compound has the potential to modulate gene expression and signal transduction. One of the key mechanisms by which fatty acids exert their effects is through the activation of nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are critical regulators of lipid metabolism and inflammation. nih.govresearchgate.net While direct binding studies are limited, it is plausible that this compound or its derivatives could act as ligands for these receptors.

Furthermore, research suggests that as a metabolite of CLA, this compound may be involved in modulating inflammatory pathways through the inhibition of Nuclear Factor kappa B (NF-κB) activation. vulcanchem.com NF-κB is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes. vulcanchem.com Its inhibition would lead to a downstream reduction in inflammatory responses. This aligns with the broader anti-inflammatory roles described for many PUFAs and their oxygenated metabolites (oxylipins), which are known to suppress NF-κB signaling and activate anti-inflammatory pathways like the Nrf2 system. researchgate.net

Signaling Pathway/TargetPotential EffectMechanismSupporting Evidence
Nuclear Factor kappa B (NF-κB)InhibitionSuppression of pro-inflammatory gene expression.Inferred from its role as a CLA metabolite with potential anti-atherogenic effects. vulcanchem.com
Peroxisome Proliferator-Activated Receptors (PPARs)ActivationModulation of genes related to lipid metabolism and inflammation.Inferred from the known role of PUFAs and their derivatives as PPAR ligands. nih.govresearchgate.net

Association with Host-Microbiota Interactions and Metabolic Outcomes

The gut microbiome plays a crucial role in metabolizing dietary compounds and influencing host health. mdpi.com There is emerging evidence linking this compound to host-microbiota interactions. A study investigating the effects of the probiotic Brevibacillus laterosporus on broiler chickens found that dietary supplementation significantly altered the cecal metabolome. frontiersin.org Notably, this compound was identified as one of the top 10 downregulated metabolites in the probiotic-supplemented group. frontiersin.org

This change in metabolite profile was accompanied by shifts in the gut microbiota, including an increased relative abundance of the phylum Firmicutes. frontiersin.org Firmicutes are known to be important in host energy metabolism. frontiersin.org The correlation between the probiotic-induced microbiota changes and the decrease in cecal this compound suggests a direct link between microbial activity and the availability of this fatty acid in the gut, which in turn may influence host metabolic outcomes. frontiersin.org Other studies have also highlighted the role of gut microbiota in metabolizing dietary PUFAs and the strong correlations between specific bacterial genera and lipid metabolites, further supporting the importance of the gut-liver axis in lipid homeostasis. frontiersin.org

Study ContextInterventionKey Findings Related to this compoundAssociated Microbiota Changes
Metabolomics in Broiler ChickensDietary supplementation with Brevibacillus laterosporusSignificantly downregulated in the cecum of the supplemented group.Increased relative abundance of Firmicutes; decreased Bacteroidetes and Proteobacteria. frontiersin.org

Emerging Research Frontiers and Future Directions in 7z,10z Hexadecadienoic Acid Studies

Elucidation of Undiscovered Biosynthetic and Metabolic Enzymes

A primary frontier in the study of (7Z,10Z)-hexadecadienoic acid is the identification and characterization of the specific enzymes governing its creation and breakdown. In the moth Chilecomadia valdiviana, it is understood that this fatty acid is a precursor to the sex pheromone (7Z,10Z)-7,10-hexadecadienal. vulcanchem.comnih.gov The biosynthetic pathway likely involves the conversion of stearic acid to oleic acid, followed by further desaturation to linoleic acid, which is then chain-shortened. vulcanchem.com However, the specific desaturases, elongases, and β-oxidation enzymes responsible for these transformations in the context of (7Z,10Z)-hexadecadienoic acid synthesis remain largely uncharacterized.

Future research will likely focus on:

Gene silencing and knockout studies: Targeting candidate genes for desaturases and elongases in organisms known to produce (7Z,10Z)-hexadecadienoic acid to confirm their precise roles.

Heterologous expression: Expressing candidate enzymes in systems like yeast to analyze their substrate specificity and product formation.

Proteomic analysis: Identifying enzymes that are upregulated during periods of active (7Z,10Z)-hexadecadienoic acid biosynthesis.

In-depth Characterization of Molecular Mechanisms of Action

Beyond its role as a precursor, the direct molecular actions of (7Z,10Z)-hexadecadienoic acid are not well understood. It is recognized as a metabolite of conjugated linoleic acid (CLA) and may contribute to some of the health benefits associated with CLA. vulcanchem.comfoodb.cachemfont.ca Proposed mechanisms include influencing arachidonic acid metabolism and modulating inflammatory pathways, potentially through the inhibition of Nuclear Factor kappa B (NF-κB) activation. vulcanchem.comchemfont.ca

Key areas for future investigation include:

Receptor identification: Determining if specific cell surface or nuclear receptors bind to (7Z,10Z)-hexadecadienoic acid to initiate signaling cascades.

Signal transduction pathways: Mapping the downstream signaling events that occur after cellular exposure to this fatty acid.

Enzyme interactions: Investigating how it interacts with key enzymes in lipid metabolism and inflammation, such as cyclooxygenases and lipoxygenases. vulcanchem.com

Exploration of Novel Biological Roles Across Diverse Organisms

The known biological roles of (7Z,10Z)-hexadecadienoic acid are currently limited. Its most well-documented function is as an intermediate in insect pheromone biosynthesis. vulcanchem.comresearchgate.net It has also been identified as a minor component in the volatile oils of some microorganisms with antimicrobial activity and in the green alga Chlorella vulgaris. chemicalbook.comcabidigitallibrary.org

Future research should aim to:

Broaden the taxonomic scope: Investigate the presence and function of (7Z,10Z)-hexadecadienoic acid in a wider range of organisms, including plants, marine life, and various microbial species.

Investigate its role in cell membranes: As a polyunsaturated fatty acid, it could influence the fluidity and function of cell membranes, thereby affecting receptor activity and signal transduction.

Explore its potential as a signaling molecule: Determine if it acts as an intercellular or intracellular signaling molecule in different biological contexts.

Development of Advanced Analytical Strategies for Isomer-Specific Profiling

The presence of multiple isomers of hexadecadienoic acid necessitates the development of advanced analytical techniques for accurate, isomer-specific detection and quantification. The precise location and configuration of the double bonds are critical to the molecule's biological function. vulcanchem.com

Advancements in this area will likely involve:

High-Resolution Chromatography: Employing techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with specialized columns to separate and identify specific isomers. alliedacademies.orgmdpi.com

Mass Spectrometry Techniques: Utilizing tandem mass spectrometry (MS/MS) for more detailed structural elucidation of fatty acid isomers. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using advanced NMR methods to unambiguously determine the position and geometry of double bonds in fatty acid chains. magritek.com

Analytical TechniqueApplication in Isomer-Specific Profiling
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and identification of volatile fatty acid derivatives, providing precise information on type and quantity. alliedacademies.orgmdpi.com
High-Performance Liquid Chromatography (HPLC)Separation of fatty acids based on chemical properties, valuable for identifying specific isomeric forms. alliedacademies.org
Tandem Mass Spectrometry (MS/MS)Detailed structural analysis and identification of fatty acid metabolites in biological samples. google.com
Nuclear Magnetic Resonance (NMR)Unambiguous determination of the position and geometry of double bonds. magritek.com

Integration with Multi-Omics Approaches for Systems-Level Understanding

To gain a comprehensive understanding of the roles of (7Z,10Z)-hexadecadienoic acid, a systems-level approach is necessary. Integrating data from metabolomics, transcriptomics, and proteomics will provide a more complete picture of its influence on biological systems.

Future research directions include:

Metabolomics: Identifying and quantifying (7Z,10Z)-hexadecadienoic acid and its related metabolites in various biological samples to understand its metabolic network. frontiersin.org

Transcriptomics: Analyzing changes in gene expression in response to (7Z,10Z)-hexadecadienoic acid to identify the genes and pathways it regulates.

Proteomics: Studying alterations in protein expression and post-translational modifications to understand its impact on cellular function.

A study on the effects of Eucommia ulmoides leaves in dairy cow diets utilized metabolomics and found that changes in various fatty acids, including polyunsaturated ones, were correlated with alterations in inflammatory factors. frontiersin.org This highlights the power of multi-omics in linking lipid metabolism to broader physiological processes.

Investigation in Specialized Biological Contexts, such as Stress Response and Developmental Biology

The roles of fatty acids in specialized biological processes like stress response and development are well-established. Investigating (7Z,10Z)-hexadecadienoic acid in these contexts could reveal novel functions.

Potential areas of exploration include:

Stress Response: Examining whether the production of (7Z,10Z)-hexadecadienoic acid is altered in response to environmental stressors such as temperature changes, oxidative stress, or nutrient deprivation.

Developmental Biology: Investigating the presence and potential roles of this fatty acid during different life stages of an organism, from embryogenesis to adulthood. For instance, in some insects, fatty acid metabolism is crucial for the production of hormones that regulate development. researchgate.net

By pursuing these emerging research frontiers, the scientific community can expect to significantly deepen our understanding of (7Z,10Z)-hexadecadienoic acid, moving from its currently understood roles to a more holistic view of its importance in biology.

Q & A

Basic Research Questions

Q. How can researchers identify and quantify 7Z,10Z-hexadecadienoic acid in biological samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard methods for quantifying unsaturated fatty acids like this compound. Derivatization (e.g., methyl ester formation) improves volatility for GC-MS analysis. Internal standards (e.g., deuterated analogs) should be used to correct for matrix effects . Structural confirmation can be achieved via nuclear magnetic resonance (NMR) spectroscopy, focusing on the double-bond positions (δ 5.3–5.4 ppm for Z-configured olefinic protons) .

Q. What are the known biological pathways involving this compound?

  • Methodological Answer : This compound is implicated in PPAR-γ-mediated pathways, where it may suppress NF-κB activation, reducing pro-inflammatory prostaglandin synthesis. To study this, researchers can use luciferase reporter assays in cell lines transfected with PPAR-γ and NF-κB promoters. Co-treatment with PPAR-γ antagonists (e.g., GW9662) can validate specificity . Lipidomics workflows (e.g., LC-MS lipid extraction and pathway analysis via KEGG or Reactome) can map its metabolic interactions .

Advanced Research Questions

Q. How can experimental design address contradictions in reported anti-atherosclerotic effects of this compound?

  • Methodological Answer : Contradictions may arise from variability in model systems (e.g., murine vs. human endothelial cells) or dosage regimes. A factorial design can isolate variables:

  • Factors : Dose (low/high), exposure time (acute/chronic), and cell type.
  • Response Variables : NF-κB activity (measured via ELISA), prostaglandin E2 levels (ELISA), and lipid droplet formation (fluorescence microscopy).
    Meta-analysis of existing datasets (e.g., HMDB0000477 ) can identify confounding factors like diet or genetic background .

Q. What are the best practices for handling this compound in experimental settings due to its flammability?

  • Methodological Answer : Use explosion-proof refrigerators for storage (< –20°C under argon). During handling, work in a fume hood with grounded equipment to prevent static discharge. Solubilize the compound in ethanol or dimethyl sulfoxide (DMSO) at concentrations ≤10 mM to minimize ignition risks. Safety protocols should align with GHS Category 2 flammability standards .

Q. How can researchers integrate multi-omics data to elucidate the metabolic fate of this compound?

  • Methodological Answer : Combine lipidomics (LC-MS), transcriptomics (RNA-seq), and proteomics (LC-MS/MS) data. For example:

  • Lipidomics : Track incorporation into phospholipid membranes.
  • Transcriptomics : Identify PPAR-γ target genes (e.g., CD36, FABP4) using differential expression analysis.
  • Proteomics : Quantify enzymes like COX-2 or 5-lipoxygenase via targeted proteomics.
    Use bioinformatics tools (e.g., MetaboAnalyst, STRING) to construct interaction networks .

Methodological Challenges and Solutions

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) are suitable for dose-response data. For small sample sizes, Bayesian hierarchical models improve robustness. Pairwise comparisons (e.g., Tukey’s HSD test) can adjust for multiple hypotheses. Open-source tools like R/BayesFactor or GraphPad Prism are recommended .

Q. How can researchers validate the specificity of this compound interactions with PPAR-γ?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure binding affinity (KD) between the compound and recombinant PPAR-γ ligand-binding domain. Competitive assays with radiolabeled ligands (e.g., ³H-rosiglitazone) and CRISPR-Cas9 PPAR-γ knockout cell lines can confirm target engagement .

Theoretical Frameworks

Q. What conceptual frameworks guide hypothesis generation for this compound’s role in membrane stability?

  • Methodological Answer : The "membrane lipid therapy" framework posits that fatty acid composition modulates membrane fluidity and protein function. Test this by measuring laurdan GP (generalized polarization) in lipid bilayers supplemented with the compound. Molecular dynamics simulations (e.g., GROMACS) can predict its effects on bilayer thickness and phase behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.